molecular formula C27H32O6 B3425438 Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate CAS No. 41637-38-1

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate

Cat. No. B3425438
CAS RN: 41637-38-1
M. Wt: 452.5 g/mol
InChI Key: VIYWVRIBDZTTMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

BisGMA is synthesized from bisphenol A and glycidyl methacrylate. It is also used in resin synthesis, serving as a monomer for synthetic resin and a modifier for high molecular polymers.


Molecular Structure Analysis

The molecular formula of BisGMA is C27H32O6 . It contains 66 bonds in total, including 34 non-H bonds, 16 multiple bonds, 14 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aliphatic esters .


Chemical Reactions Analysis

BisGMA shows significant changes in permittivity and relaxation loss peak in the frequency domain when polymerized using visible blue light and a photochemical initiator . This suggests its utility in applications where monitoring of polymerization is crucial.


Physical And Chemical Properties Analysis

BisGMA has a molecular weight of 452.5 g/mol . The dielectric properties of polymerized and unpolymerized BisGMA have been studied, showing remarkable changes in permittivity and the loss peak of the polymer .

Scientific Research Applications

Dental Materials Safety and Estrogenicity

Research has critically evaluated the safety and estrogenic effects of dental resins, including those based on bisphenol A derivatives like Bis-GMA (Bisphenol A glycidyl methacrylate). Studies have shown that while these materials can release resin components capable of mimicking or disrupting estrogenic responses, the short-term risk from dental treatments using bisphenol A-based resins is considered insignificant. However, long-term effects and the need for thorough pharmacological evaluation of dental materials are emphasized to ensure their safety and effectiveness (Söderholm & Mariotti, 1999). Further, dental products containing bis-GMA show less propensity to hydrolyze to BPA, reducing estrogenic potential compared to those containing bis-DMA. Despite the proven benefits and brief BPA exposure from resin-based dental materials, caution and minimization of use during sensitive periods like pregnancy are recommended (Fleisch et al., 2010).

Endocrine Disruption Potential

The endocrine-disrupting potential of Bisphenol A, its dimethacrylate form (BPA-DM), and other related compounds has been investigated, revealing their effects on estrogen and androgen receptors, aromatase activity, and the aryl hydrocarbon receptor (AhR). These studies highlight the complex mechanisms through which these compounds can influence hormonal balance, underscoring the need for further research into their environmental and health impacts (Bonefeld‐Jørgensen et al., 2007).

Alternatives and Safety Concerns

As restrictions on Bisphenol A (BPA) usage have increased due to its reproductive toxicity and endocrine-disrupting properties, alternatives have been developed. However, the safety of these alternatives, including bisphenol S (BPS) and bisphenol F (BPF), has been questioned, indicating that many possess similar or unassessed health risks. This gap in knowledge calls for comprehensive evaluations and the development of safer materials (den Braver-Sewradj et al., 2020).

Environmental Presence and Toxicity

Bisphenol A and its derivatives, including BADGE (Bisphenol A diglycidyl ether), are widespread environmental pollutants due to their extensive use in epoxy resins and other applications. Their ubiquity in the environment and detection in human specimens, combined with concerns over their endocrine-disrupting effects, underscore the importance of monitoring their presence and understanding their fate and toxicity in both environmental and human health contexts (Wang et al., 2021).

Safety And Hazards

BisGMA is considered a low-toxicity product, but skin contact should be avoided to prevent allergic reactions . During use and storage, it should not come into contact with oxidizers, acids, or enzymes to avoid dangerous reactions or reduced product stability .

Future Directions

BisGMA is an acrylic cross-linker widely used as a precursor to fabricate tissue-mimicking materials for 3D printing, cross-linked gel electrolytes, and to synthesize copolymers via the photopolymerization process . Its future applications may continue to expand in these areas.

properties

CAS RN

41637-38-1

Product Name

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3

InChI Key

VIYWVRIBDZTTMH-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C

physical_description

Liquid

Related CAS

29384-58-5
64696-13-5

Origin of Product

United States

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